Lanadoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

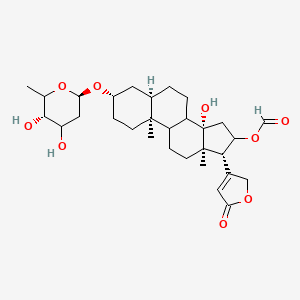

It is primarily used to treat various heart conditions, including atrial fibrillation, atrial flutter, and heart failure . Lanadoxin works by increasing the force of myocardial contractions, thereby improving the efficiency of the heart.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lanadoxin is typically extracted from the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified extract is then subjected to chemical reactions to isolate digoxin.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from Digitalis lanata, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .

Analyse Des Réactions Chimiques

Types of Reactions: Lanadoxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .

Applications De Recherche Scientifique

Lanadoxin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cardiac glycosides and their interactions with other molecules.

Biology: Employed in research on cellular ion transport mechanisms and their role in cardiac function.

Medicine: Investigated for its potential in treating other conditions beyond heart failure, such as certain types of cancer.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Mécanisme D'action

Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances myocardial contractility, thereby improving cardiac output .

Comparaison Avec Des Composés Similaires

Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics.

Ouabain: A cardiac glycoside that is less commonly used due to its higher toxicity.

Deslanoside: Similar to Lanadoxin but with a shorter duration of action.

Uniqueness: this compound is unique due to its well-established therapeutic profile, relatively favorable safety margin, and extensive clinical use. Its ability to improve heart function without significantly affecting mortality rates makes it a valuable treatment option for heart failure and atrial fibrillation .

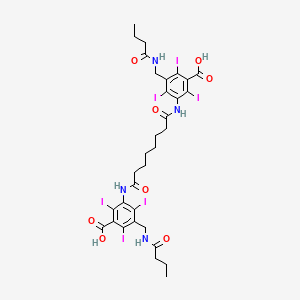

Propriétés

Numéro CAS |

53735-73-2 |

|---|---|

Formule moléculaire |

C30H44O9 |

Poids moléculaire |

548.7 g/mol |

Nom IUPAC |

[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |

Clé InChI |

IOXIBFLACIBMNF-RBRVDKDNSA-N |

SMILES isomérique |

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)

![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)